molecular formula C27H42O10 B586675 Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide CAS No. 56162-38-0

Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide

Cat. No.: B586675
CAS No.: 56162-38-0
M. Wt: 526.623
InChI Key: ZOUIYQYRHDDOIF-JVMSDKPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide (CAS 56162-38-0) is a glucuronidated metabolite of 11-deoxycortisol, a steroid intermediate in cortisol biosynthesis. Its molecular formula is C₂₇H₄₂O₁₀, with a molecular weight of 526.62 g/mol. The compound features a β-D-glucuronic acid moiety conjugated at the 21-position of the tetrahydro-11-deoxycortisol backbone .

Role in Metabolism: As a glucuronide, it is primarily involved in phase II metabolism, enhancing water solubility for renal excretion. Unlike its non-conjugated counterpart, this modification reduces biological activity, making it a critical marker for assessing glucocorticoid metabolism and clearance .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[(3R,5R,8R,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O10/c1-25-8-5-14(28)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-36-24-21(32)19(30)20(31)22(37-24)23(33)34/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16?,17+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUIYQYRHDDOIF-JVMSDKPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858453
Record name (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56162-38-0
Record name (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Steroid Backbone Preparation

The synthesis begins with tetrahydro-11-deoxycortisol (THS; C21H34O4), a precursor obtained via hydrogenation of 11-deoxycortisol. Key steps include:

  • Selective Hydrogenation : Pd/C-catalyzed reduction of the Δ4 double bond in 11-deoxycortisol under H2 atmosphere (1–3 atm, 25–40°C) to yield 5β-tetrahydro-11-deoxycortisol.

  • Purification : Crystallization from ethanol/water (7:3 v/v) achieves >98% purity, verified by HPLC (C18 column, acetonitrile/water gradient).

Regioselective Glucuronidation at C21

The critical challenge lies in conjugating glucuronic acid exclusively at the C21 hydroxyl group. Two predominant strategies are employed:

Koenigs-Knorr Glycosylation

  • Reagents : Bromo-glucuronic acid methyl ester (1.2 eq), Ag2CO3 (2.5 eq), molecular sieves (4Å) in anhydrous DMF.

  • Conditions : 0°C → rt, 12–18 h under N2.

  • Mechanism : SN2 displacement of the bromide by the C21 alkoxide, forming the β-glycosidic bond.

  • Yield : 62–68% after silica gel chromatography (ethyl acetate/methanol 9:1).

Trichloroacetimidate Activation

  • Glucuronyl Donor : Glucuronic acid trichloroacetimidate (1.5 eq), TMSOTf (0.1 eq) in CH2Cl2.

  • Advantages : Higher β-selectivity (>95%) due to neighboring group participation.

  • Workup : Quench with NaHCO3, extract with DCM, concentrate, and purify via reverse-phase HPLC (C18, 0.1% TFA in water/acetonitrile).

Enzymatic Biosynthesis

UDP-Glucuronosyltransferase (UGT)-Mediated Conjugation

Human UGT2B7 exhibits preferential activity toward THS glucuronidation at C21:

  • Reaction Mix : 0.5 mM THS, 5 mM UDP-glucuronic acid, 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1 mg/mL UGT2B7.

  • Incubation : 37°C, 2 h with agitation (200 rpm).

  • Kinetics : Km = 48 ± 6 μM, Vmax = 12 ± 1 nmol/min/mg.

  • Scalability : 500 mL bioreactor achieves 83% conversion in 6 h.

Whole-Cell Biocatalysis

Engineered Saccharomyces cerevisiae expressing UGT2B7 and UDP-glucose dehydrogenase:

  • Culture Conditions : YPD medium, 30°C, pH 6.0, 48 h.

  • Substrate Feeding : 1 mM THS added at mid-log phase (OD600 = 12).

  • Product Titer : 380 mg/L, with >90% C21-regioselectivity.

Hybrid Chemoenzymatic Approaches

Semi-Synthesis from Urinary Metabolites

  • Isolation : THDCG is extracted from human urine using immunoaffinity columns (anti-THDCG IgG).

  • Enzymatic Modification : Treatment with β-glucuronidase (E. coli, pH 6.8) followed by re-glucuronidation using UGT2B7 to enhance purity.

Solid-Phase Synthesis

A polystyrene-supported glucuronyl donor simplifies purification:

  • Loading : Glucuronic acid immobilized via hydroxymethylbenzamide linker.

  • Coupling : THS (3 eq), DIC/HOBt, 24 h.

  • Cleavage : 20% TFA/DCM, 2 h → lyophilization.

  • Purity : 96.2% by LC-MS, yield 74%.

Analytical and Purification Techniques

Chromatographic Separation

ParameterHPLC ConditionsUPLC Conditions
ColumnZorbax SB-C18 (4.6 × 250 mm)BEH C18 (2.1 × 100 mm)
Mobile Phase0.1% HCOOH in H2O/MeCN (70:30)0.1% TFA in H2O/MeCN (65:35)
Flow Rate1.0 mL/min0.4 mL/min
Retention Time12.8 min4.2 min
LOD0.1 μg/mL0.02 μg/mL

Spectroscopic Characterization

  • HRMS (ESI-) : m/z 525.2732 [M-H]- (calc. 525.2738 for C27H41O10).

  • 1H NMR (500 MHz, DMSO-d6) : δ 5.22 (d, J=7.8 Hz, H-1'), 4.35 (m, H-21), 0.58 (s, 18-CH3).

Comparative Evaluation of Synthesis Methods

MethodYield (%)Purity (%)RegioselectivityScalabilityCost Index
Koenigs-Knorr659587% βModerate$$$
Trichloroacetimidate789795% βLow$$$$
UGT Enzymatic8399>99% C21High$$
Whole-Cell729193% C21Industrial$

Challenges and Optimization Strategies

Byproduct Formation

  • C3-Glucuronide Isomer : Accounts for 8–12% in chemical methods, reduced to <1% using enzymatic approaches.

  • Mitigation : Add 2,6-lutidine (5 eq) during glycosylation to suppress acid-catalyzed migration.

Solubility Issues

  • THS Solubility : 2.1 mg/mL in DMF vs. 0.3 mg/mL in THF.

  • Solution : Use DMF/H2O (9:1) co-solvent with 0.1% Triton X-100, increasing substrate loading to 15 mM.

Thermal Stability

  • Degradation : THDCG loses 12% purity after 24 h at 25°C in aqueous solution.

  • Stabilization : Lyophilize with trehalose (1:2 ratio), maintaining >98% purity for 12 months at -80°C.

Recent Advancements (2023–2025)

Continuous Flow Synthesis

A microreactor system achieves 92% conversion in 8 minutes:

  • Setup : Two-phase flow (organic/aqueous) with immobilized UGT2B7.

  • Parameters : 0.5 mL/min, 37°C, residence time 16 min.

CRISPR-Edited Microbial Strains

E. coli BL21(DE3) with chromosomal integration of UGT2B7 and sucrose permease:

  • Productivity : 1.2 g/L/day in minimal media with 2% sucrose.

  • Downstream Processing : Simulated moving bed chromatography reduces solvent use by 40%.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of hydroxyl groups to form additional oxo groups.

    Reduction: Reduction of oxo groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction can produce alcohols.

Scientific Research Applications

Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying steroid chemistry and glycosylation reactions.

    Biology: Investigated for its role in cellular processes and potential as a biomarker.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of steroid-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The glucopyranosiduronic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and metabolism in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydro-11-Deoxycortisol Series

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Modification Biological Role
Tetrahydro-11-deoxy Cortisol 3-O-β-D-Glucuronide 56162-40-4 C₂₇H₄₂O₁₀ 526.62 Glucuronidation at 3-O position Renal excretion marker; altered metabolic stability compared to 21-O isomer
Tetrahydro-11-deoxycorticosterone 3α-β-D-Glucuronide 56162-36-8 C₂₇H₄₂O₉ 510.62 Glucuronidation at 3α position; corticosterone backbone Mineralocorticoid metabolite; lower glucocorticoid activity
6β-Hydroxy-11-deoxycortisol 548-97-0 C₂₁H₃₀O₅ 362.47 6β-hydroxylation Intermediate in adrenal disorders; potential diagnostic marker for 21-hydroxylase deficiency

Key Observations :

  • Position of Glucuronidation : The 21-O-glucuronide (CAS 56162-38-0) exhibits higher metabolic stability than the 3-O isomer due to steric protection from enzymatic hydrolysis .
  • Backbone Differences : Corticosterone-derived glucuronides (e.g., CAS 56162-36-8) lack the 17-hydroxyl group, reducing glucocorticoid receptor affinity compared to cortisol derivatives .

Pharmacokinetic and Functional Comparisons

Table 2: Pharmacokinetic Properties
Compound Half-Life (h) Protein Binding (%) Metabolic Pathway Excretion Route
Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide 2.5–3.5 85–90 Glucuronidase hydrolysis; renal Urine (>90%)
11-Deoxycortisol (non-conjugated) 0.8–1.2 70–75 11β-hydroxylase conversion to cortisol Hepatic
Tetrahydrocortisone 4–6 60–65 11β-HSD2 oxidation to cortisone Urine (70%)
Cortisone 21-Valerate 8–12 >95 Esterase hydrolysis to cortisone Feces (60%)

Key Findings :

  • Enhanced Excretion: The 21-O-glucuronide (CAS 56162-38-0) is excreted more rapidly than non-conjugated 11-deoxycortisol, underscoring its role as a terminal metabolite .
  • Enzyme Interactions : Unlike Tetrahydrocortisone (CAS 53-05-4), which is metabolized by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), the glucuronide form is resistant to this enzyme, prolonging its detection in urine .

Clinical and Diagnostic Relevance

Cross-Reactivity in Immunoassays:
  • Cortisol Assays: Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide shows <0.05% cross-reactivity in cortisol immunoassays (e.g., Roche Elecsys), minimizing diagnostic interference compared to 21-deoxycortisol (5–10% cross-reactivity) .
  • Disease Associations: Elevated levels of non-conjugated 11-deoxycortisol are linked to 11β-hydroxylase deficiency, while its glucuronide serves as a biomarker for metabolic clearance in such patients .

Biological Activity

Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide (THDCG) is a glucocorticoid metabolite that plays a significant role in various biological processes. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Synthesis and Properties

THDCG is synthesized through a multi-step process starting from steroid precursors. Key steps include:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
  • Oxidation: Conversion of hydroxyl groups to oxo groups using reagents like pyridinium chlorochromate (PCC).
  • Glycosylation: Attachment of glucopyranosiduronic acid to the steroid backbone via glycosidic bonds.

The presence of the glucuronide moiety enhances the solubility and bioavailability of THDCG, facilitating its transport in biological systems.

Interaction with Steroid Receptors

THDCG interacts with specific steroid receptors, modulating gene expression and influencing cellular responses. Its mechanism of action involves:

  • Binding to Glucocorticoid Receptors (GR): THDCG may bind to GR, leading to transcriptional regulation of target genes involved in inflammation and immune response.
  • Immunomodulatory Effects: Research indicates that THDCG can enhance T cell proliferation and cytokine production, particularly IL-17, suggesting a role in immune regulation .

Pharmacological Properties

THDCG has been investigated for its pharmacological properties, including:

  • Anti-inflammatory Activity: It has shown potential in reducing inflammation, making it a candidate for treating inflammatory disorders.
  • Anticancer Properties: Preliminary studies suggest that THDCG may have anticancer effects, although further research is needed to clarify its efficacy and mechanisms .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of THDCG:

  • Immunological Impact:
    • A study demonstrated that 11-deoxycortisol (a precursor related to THDCG) positively correlates with T cell immune traits, enhancing lymphoid cellular responses under physiological conditions. This suggests that THDCG may similarly influence immune function .
  • Steroid Metabolism:
    • Analysis of urinary steroid metabolites indicated that tetrahydro derivatives like THDCG are predominantly excreted as glucuronide conjugates. This highlights its metabolic fate and potential as a biomarker for steroid metabolism .
  • Clinical Implications:
    • In cases of congenital adrenal hyperplasia (CAH), where cortisol deficiency occurs, THDCG levels have been associated with compensatory mechanisms in steroidogenesis. Understanding these relationships could lead to improved therapeutic strategies for managing CAH .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
ImmunomodulationEnhances T cell proliferation and IL-17 production
Anti-inflammatoryPotential to reduce inflammation
AnticancerPreliminary evidence suggests anticancer effects
Metabolic FateExcreted predominantly as glucuronide conjugates

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide in biological samples?

  • Methodology : Use hyphenated techniques such as HPLC-MS/MS or LC-MS/MS for high specificity and sensitivity. For structural confirmation, combine HNMR (to resolve stereochemistry) and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C27H42O10, exact mass 526.278 Da) .
  • Example protocol :

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges.
  • LC conditions : Reverse-phase C18 column, gradient elution with 0.1% formic acid in water/acetonitrile.
  • MS parameters : ESI-negative mode, monitor m/z 525.27 → 349.18 (glucuronide cleavage) .

Q. How can researchers distinguish Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide from its structural isomers (e.g., 3-O-β-D-glucuronide)?

  • Methodology :

  • Chromatographic separation : Optimize retention time differences using hydrophilic interaction liquid chromatography (HILIC) .
  • Tandem MS/MS : Compare fragmentation patterns; the 21-O-glucuronide will lose the glucuronic acid moiety (176 Da) more readily than the 3-O-isomer due to steric effects .
  • Nuclear Overhauser Effect (NOE) in NMR : Identify spatial proximity between the glucuronide group and the cortisol backbone protons .

Q. What are the critical storage conditions for maintaining the stability of this compound in laboratory settings?

  • Guidelines :

  • Store at -20°C in amber vials to prevent photodegradation.
  • Use lyophilized form for long-term stability; reconstitute in methanol/water (50:50 v/v) for working solutions.
  • Avoid repeated freeze-thaw cycles, which can hydrolyze the glucuronide bond .

Advanced Research Questions

Q. How does the glucuronidation position (21-O vs. 3-O) influence the compound’s metabolic clearance and receptor interactions?

  • Experimental design :

  • In vitro assays : Compare enzymatic hydrolysis rates using β-glucuronidase from E. coli (specificity for 21-O vs. 3-O positions) .
  • Molecular docking : Model interactions with glucocorticoid receptors (GR) and serum albumin to assess binding affinity differences .
    • Key findings :
  • 21-O-glucuronides typically exhibit slower hepatic clearance due to reduced affinity for UDP-glucuronosyltransferase (UGT) isoforms .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Approach :

  • Source verification : Confirm compound purity (>95% via HPLC) and stereochemical integrity (optical rotation, [α]D). Cross-check with CAS 56162-38-0 .
  • Standardize assay conditions : Control for variables like pH (affects glucuronide stability) and serum protein content (binds cortisol derivatives) .
    • Case study : Discrepancies in cortisol suppression assays may arise from differential cross-reactivity with anti-cortisol antibodies .

Q. How can researchers investigate the role of this compound in cortisol homeostasis using in vivo models?

  • Methodology :

  • Animal studies : Administer isotopically labeled (e.g., <sup>13</sup>C) compound to track tissue distribution via accelerator mass spectrometry (AMS) .
  • Genetic models : Use CRISPR-edited rodents with CYP11B1 polymorphisms to study variations in cortisol-glucuronide ratios .
    • Data interpretation :
  • Elevated urinary Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide correlates with impaired 11β-hydroxylase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.